![molecular formula C13H19N3O2 B1435236 tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate CAS No. 1421312-15-3](/img/structure/B1435236.png)
tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
概要
説明
The compound “tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a tert-butyl group, and a carboxylate ester group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the presence and position of substituents on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate ester group could make the compound more polar and influence its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Reactions
Chemical Transformations and Synthesis : The compound has been utilized in chemical transformations, demonstrating its versatility as a chemical intermediate. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems showcases the potential of using tert-butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate derivatives in constructing complex heterocyclic structures with significant pharmaceutical relevance (Bakhite, Al‐Sehemi, & Yamada, 2005).
Characterization and Structural Analysis : Research has also focused on the characterization and structural analysis of derivatives, providing insights into their molecular and crystal structures. This is crucial for understanding the physical and chemical properties of these compounds and their potential applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Organocatalyzed Synthesis : The organocatalyzed synthesis of derivatives like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-tetramic acid and benzylidenemalononitrile highlights innovative approaches to constructing pyrrole derivatives, indicating the broad applicability of this compound in medicinal chemistry and drug development (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Preclinical Development for Malaria Treatment : In the context of preclinical development for malaria treatment and prevention, derivatives of this compound, such as those involved in structure-activity relationship studies, have shown promise. These studies are critical for identifying new antimalarial agents with improved efficacy and safety profiles (Chavchich et al., 2016).
作用機序
Target of Action
Compounds of the pyrido[2,3-d]pyrimidines class, to which this compound belongs, have been known to exhibit a wide range of biological activity . They have shown antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities . Noteworthy derivatives include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .
Mode of Action
It’s known that the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, results in the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . This involves the acetyl methyl group and the amide carbonyl moiety .
Biochemical Pathways
The synthesis of new pyrido[2,3-d]pyrimidine derivatives has been developed . This involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class have shown a wide range of biological activity . They have exhibited antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
tert-Butyl 2-methyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including tyrosine kinases and cyclin-dependent kinases, which are crucial for cell cycle regulation and signal transduction pathways . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.
Cellular Effects
The effects of This compound on cells are profound. It influences cell function by modulating cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is critical for cell growth and survival . Additionally, this compound affects gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of tyrosine kinases and cyclin-dependent kinases, thereby blocking their activity and preventing downstream signaling events . This inhibition can result in the suppression of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and organ damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of This compound is critical for its activity. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound reaches its intended targets and modulates their function effectively.
特性
IUPAC Name |
tert-butyl 2-methyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-8-11-10(15-9)6-5-7-16(11)12(17)18-13(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXSHLLUAWYBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


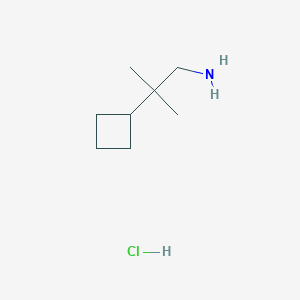
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

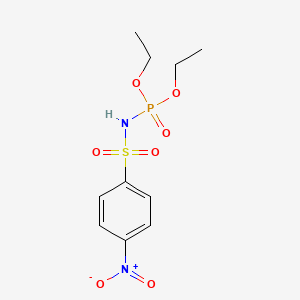
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)
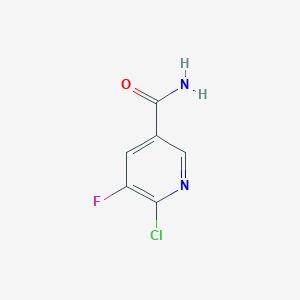

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)
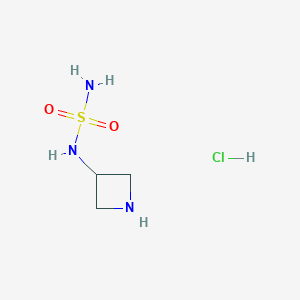
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)
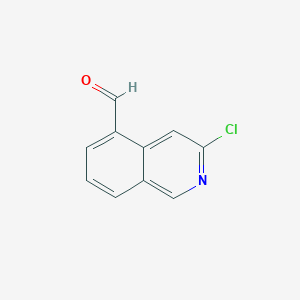
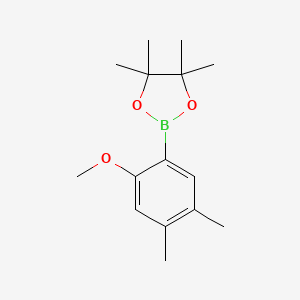

![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)
